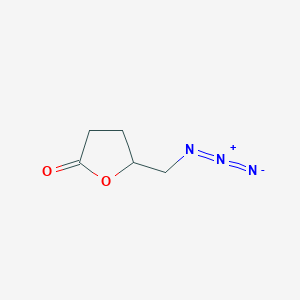
5-(叠氮甲基)氧戊环-2-酮
描述
5-(Azidomethyl)oxolan-2-one is an organic compound with the molecular formula C5H7N3O2 It is characterized by the presence of an azido group (-N3) attached to a methylene group, which is further connected to an oxolan-2-one ring
科学研究应用
5-(Azidomethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of azido-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Azido compounds, in general, are known to be highly reactive and can interact with various biological targets, including dna .
Mode of Action
Azido compounds are known for their reactivity towards dna, potentially leading to mutagenic effects .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (14112800) and LogP (045506), suggest that it may have reasonable bioavailability .
Result of Action
Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans due to their potential mutagenic effects .
生化分析
Biochemical Properties
The biochemical properties of 5-(Azidomethyl)oxolan-2-one are not fully understood due to the limited available research. Azide groups, like the one present in 5-(Azidomethyl)oxolan-2-one, are known to be highly reactive and can participate in various biochemical reactions . They can interact with a variety of enzymes, proteins, and other biomolecules, often forming covalent bonds through click chemistry reactions .
Cellular Effects
The cellular effects of 5-(Azidomethyl)oxolan-2-one are currently unknown due to the lack of specific studies on this compound. Azide-containing compounds are known to have various effects on cells. For instance, azide-modified nucleosides have been used for RNA and DNA functionalization . The azide group can react with alkynes present in biomolecules, leading to changes in cellular processes .
Molecular Mechanism
The exact molecular mechanism of action of 5-(Azidomethyl)oxolan-2-one is not well-studied. Azide groups are known to participate in click chemistry reactions, specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways involving 5-(Azidomethyl)oxolan-2-one are not known. Azide-containing compounds can participate in various metabolic pathways, often acting as inhibitors or activators of enzymes .
Transport and Distribution
The transport and distribution of 5-(Azidomethyl)oxolan-2-one within cells and tissues are not well-understood. Azide-containing compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
The subcellular localization of 5-(Azidomethyl)oxolan-2-one is not known. Azide-containing compounds can be localized in various subcellular compartments, depending on their chemical properties and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)oxolan-2-one typically involves the reaction of a suitable precursor with sodium azide. One common method starts with the precursor 4-pentenoic acid, which undergoes a series of reactions including halogenation and subsequent azidation to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 5-(Azidomethyl)oxolan-2-one may involve large-scale batch reactors where the precursor is reacted with sodium azide under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for further applications .
化学反应分析
Types of Reactions
5-(Azidomethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Catalysts: Such as copper(I) catalysts for cycloaddition reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
相似化合物的比较
Similar Compounds
2H-Tetrazole,5-[4′-(azidomethyl)[1,1′-biphenyl]-2-yl]: Another azido-containing compound with similar reactivity.
Azidomethyl oxirane: Shares the azido group but has a different ring structure.
Uniqueness
5-(Azidomethyl)oxolan-2-one is unique due to its specific ring structure combined with the azido group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and pharmaceuticals .
属性
IUPAC Name |
5-(azidomethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540150 | |
| Record name | 5-(Azidomethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179532-81-1 | |
| Record name | 5-(Azidomethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


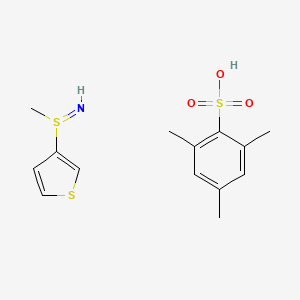
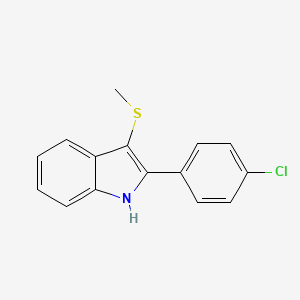
![3-[(E)-(4-bromophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1653129.png)
![5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1653131.png)
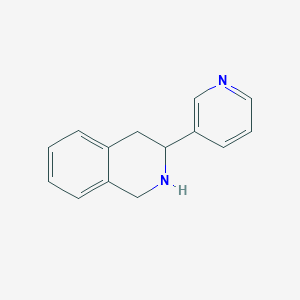
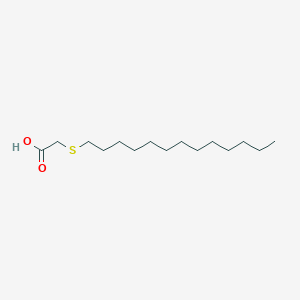
![2-Tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-phenylmethyl]-4-methylphenol](/img/structure/B1653138.png)
![Ethyl 2',5'-dioxospiro[bicyclo[3.1.0]hexane-2,4'-imidazolidine]-6-carboxylate](/img/structure/B1653139.png)
![Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B1653140.png)
![2-[(2-Nitro-1-phenylethyl)thio]aniline](/img/structure/B1653141.png)
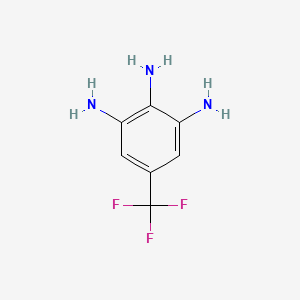

![(1,3,8-Trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl) 4-methylbenzenesulfonate](/img/structure/B1653148.png)
![5-Anilino-8-methyl-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1653149.png)
